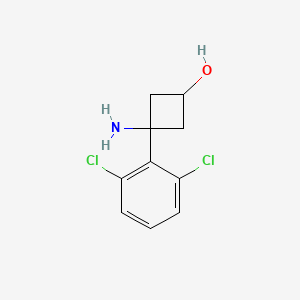
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is a cyclobutane derivative characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: The cyclobutanone is then subjected to amination using reagents such as ammonia or primary amines in the presence of catalysts like palladium or nickel.
Chlorination: The final step involves the introduction of chlorine atoms to the phenyl ring. This can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino and chloro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2,6-dibromophenyl)cyclobutan-1-ol
Uniqueness
Compared to similar compounds, 3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with molecular targets, potentially leading to distinct biological and chemical properties.
属性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC 名称 |
3-amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10/h1-3,6,14H,4-5,13H2 |
InChI 键 |
UPVUOGNZUULGEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=C(C=CC=C2Cl)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




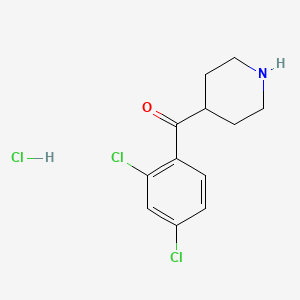
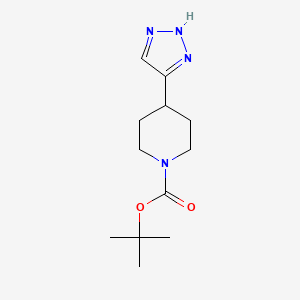
![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)

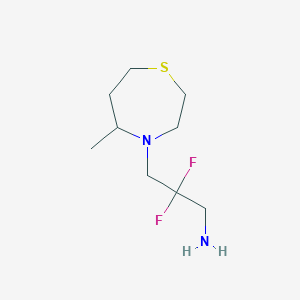
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
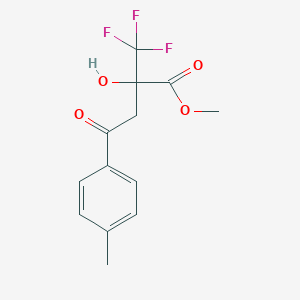
methanol](/img/structure/B13179850.png)
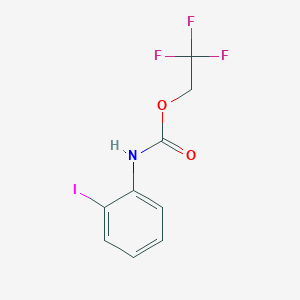
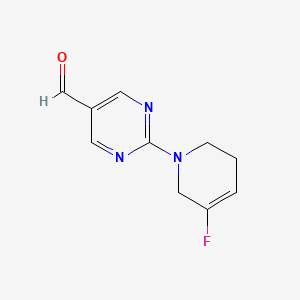
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
